4-Nitro-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-Nitro-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C4H5N5O3 . It has an average mass of 171.114 Da and a monoisotopic mass of 171.039246 Da .
Molecular Structure Analysis
The molecular structure of 4-Nitro-1H-pyrazole-3-carbohydrazide contains a total of 17 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, 1 nitro group (aromatic), and 1 Pyrazole .Chemical Reactions Analysis
While specific chemical reactions involving 4-Nitro-1H-pyrazole-3-carbohydrazide are not available, a related compound, 3,5-diamino-4-nitro-1H-pyrazole, has been studied. A nitrogen-centered-radical-mediated approach was used to cleave C–N bonds in a monocyclic pyrazole .Physical And Chemical Properties Analysis
4-Nitro-1H-pyrazole-3-carbohydrazide has a molecular formula of C4H5N5O3, an average mass of 171.114 Da, and a monoisotopic mass of 171.039246 Da .Scientific Research Applications
Antimicrobial, Anti-inflammatory, and Antiproliferative Activities
Research has indicated that derivatives of 4-Nitro-1H-pyrazole-3-carbohydrazide possess antimicrobial, anti-inflammatory, and antiproliferative properties. The synthesis of various heterocycles from this compound has been explored, showing moderate to good antiproliferative activity in cell line assays (Narayana et al., 2009).
Synthesis of Pyrazolyl-heterocycles with Fungicidal Activities
Pyrazolyl heterocycles, synthesized from 4-nitro pyrazole carbohydrazide, have been investigated for their fungicidal activities. These compounds exhibited higher fungicidal activity and systematic activity against Rhizoctonia solani, suggesting potential use in agriculture and plant protection (Zhao Wei, 2001).
Antioxidant and Antitumor Activities
Aromatic C-Nucleoside derivatives synthesized from carbohydrazides, including 4-Nitro-1H-pyrazole-3-carbohydrazide, showed significant antioxidant and antitumor activities. This indicates potential applications in pharmaceuticals for cancer treatment (El Sadek et al., 2014).
Leishmanicidal Activities
Studies on 1H-pyrazole-4-carbohydrazides derivatives have shown leishmanicidal in vitro activities, suggesting their potential as prototypes for new compounds against Leishmania parasites (Bernardino et al., 2006).
Synthesis of Substituted 4-Nitrosopyrazoles
4-Nitrosopyrazoles, including derivatives of 4-Nitro-1H-pyrazole-3-carbohydrazide, have been synthesized and studied for potential biological activities, particularly in the pharmaceutical industry (Volkova et al., 2021).
Corrosion Protection
Carbohydrazide-pyrazole compounds have demonstrated effectiveness in corrosion protection of mild steel in acidic solutions. This suggests potential applications in materials science and industrial processes (Paul et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4-nitro-1H-pyrazole-5-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c5-7-4(10)3-2(9(11)12)1-6-8-3/h1H,5H2,(H,6,8)(H,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQIXMHAWQODPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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